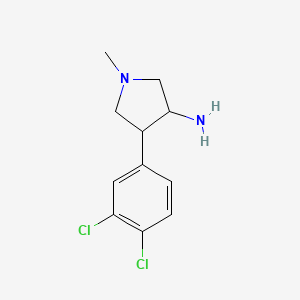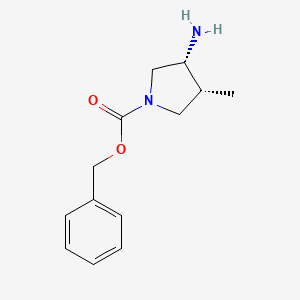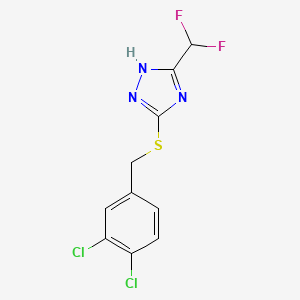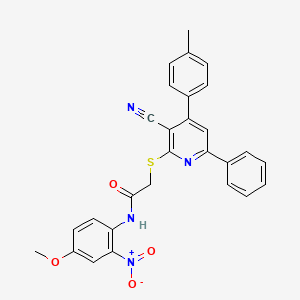![molecular formula C12H13ClN2 B15054754 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by its unique structure, which includes a chloro substituent, an isopropyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the target compound .
Chemical Reactions Analysis
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium ethoxide, sodium methoxide, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinases, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . As a hypoglycemic agent, it may interact with glucose transporters or insulin receptors to regulate blood sugar levels.
Comparison with Similar Compounds
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other cyclopenta[b]pyridine derivatives, such as:
- 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- 2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-chloro-4-propan-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-7(2)11-8-4-3-5-10(8)15-12(13)9(11)6-14/h7H,3-5H2,1-2H3 |
InChI Key |
CLALRIFFKWJKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC2=C1CCC2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
![2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)

![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)




